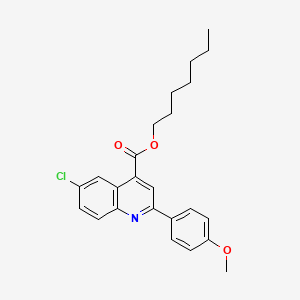
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26ClNO3 and a molecular weight of 411.933 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials followed by esterification. One common method involves the reaction of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow conditions to ensure higher yields and purity. Microwave-assisted synthesis is also a viable method for producing larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of azido or amino derivatives.
Scientific Research Applications
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of cellular processes. This compound may also interfere with signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but without the heptyl ester group.
Uniqueness
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Biological Activity
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.
Overview of Quinoline Derivatives
Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied extensively for their roles in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties.
Target Interactions:
Quinoline compounds typically interact with various biological targets. For instance, they can inhibit specific enzymes or receptors involved in disease processes. The mechanism of action may involve:
- Inhibition of Enzyme Activity: Many quinoline derivatives inhibit enzymes critical for cellular functions, such as translation elongation factor 2 (EF2) in the case of some antimalarial compounds .
- Modulation of Biochemical Pathways: These compounds can influence pathways related to cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Biochemical Pathways:
The biological activity of this compound may involve several biochemical pathways:
- Antimicrobial Activity: Similar quinoline derivatives have shown significant efficacy against various pathogens, indicating potential use in treating infections.
- Anticancer Properties: Research has demonstrated that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer treatment .
Antimalarial Activity
A study focused on the antiplasmodial properties of quinoline derivatives found that compounds similar to this compound exhibited moderate potency against Plasmodium falciparum, with effective concentrations (EC50) in the nanomolar range. The mechanism involved inhibition of protein synthesis through EF2 inhibition .
Anticancer Activity
Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For example, certain analogues demonstrated significant toxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest that this compound may also possess similar properties .
Table 1: Biological Activity Profiles of Quinoline Derivatives
| Compound Name | Target Disease | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimalarial | TBD | Inhibition of EF2 |
| Quinoline Derivative A | Colorectal Cancer | 50 | Induction of apoptosis |
| Quinoline Derivative B | Bacterial Infection | 100 | Disruption of cell wall synthesis |
Properties
CAS No. |
355421-23-7 |
|---|---|
Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
VOGDXCRZGAJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















